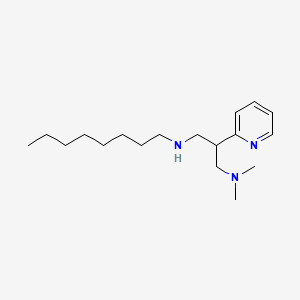
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features an octylamine backbone with additional functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. One common method might include the alkylation of octylamine with a suitable halide, followed by the introduction of the dimethylamino and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or acids for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development or as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
作用機序
The mechanism of action for Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- involves its interaction with molecular targets through its functional groups. The dimethylamino and pyridyl groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Octylamine: A simpler amine with an octyl group.
N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-amine: A compound with similar functional groups but different alkyl chains.
Uniqueness
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
The compound Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-, commonly referred to as DMAP-Octylamine, is a derivative of octylamine with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
DMAP-Octylamine is characterized by its unique structure, which includes an octyl chain, a dimethylamino group, and a pyridine moiety. Its molecular formula is C15H22N2, and it has been shown to exhibit various interactions with biological systems.
1. Anti-inflammatory Properties
Research indicates that DMAP-Octylamine has notable anti-inflammatory effects. In studies involving RAW 264.7 cells (a macrophage cell line), it was observed that the compound could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. The IC50 values for DMAP-Octylamine were reported to be around 24.40 μM, indicating its potential as an anti-inflammatory agent .
2. Cytotoxicity and Apoptosis Induction
The compound has also been assessed for its cytotoxic effects on various cancer cell lines. In A2780 ovarian cancer cells, DMAP-Octylamine demonstrated an EC50 value of 13.7 μM, suggesting significant pro-apoptotic effects . Furthermore, derivatives of this compound showed varying degrees of cytotoxicity, with some exhibiting over 87% pro-apoptotic activity at specific concentrations .
3. Antiviral Activity
Emerging studies have highlighted the antiviral properties of compounds related to DMAP-Octylamine. For instance, NK0238, synthesized using octylamine derivatives, exhibited antiviral activity against several viruses in both greenhouse and field experiments . This suggests that DMAP-Octylamine may have broader implications in antiviral drug development.
The biological activity of DMAP-Octylamine can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound appears to modulate the production of inflammatory mediators like NO and cytokines in macrophages.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, DMAP-Octylamine can effectively reduce tumor cell viability.
- Interaction with Receptors : Studies involving mosquito odorant receptors indicate that DMAP-Octylamine may interact with specific receptors, influencing neuronal signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of DMAP-Octylamine in various biological contexts:
特性
CAS番号 |
25295-39-0 |
|---|---|
分子式 |
C18H33N3 |
分子量 |
291.5 g/mol |
IUPAC名 |
N,N-dimethyl-N'-octyl-2-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C18H33N3/c1-4-5-6-7-8-10-13-19-15-17(16-21(2)3)18-12-9-11-14-20-18/h9,11-12,14,17,19H,4-8,10,13,15-16H2,1-3H3 |
InChIキー |
ZZRXJWWZZLIZNB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNCC(CN(C)C)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















